REACTION_CXSMILES
|
[BH4-].[Na+].[I-].C(O[C:9]1[C:10]([C:14]2[CH:15]=[N+:16](C)[CH:17]=[CH:18][CH:19]=2)=[N:11]S[N:13]=1)CCC>C(O)C>[NH2:11][CH:10]([C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1)[C:9]#[N:13] |f:0.1,2.3|
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
3-(4-butoxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[I-].C(CCC)OC=1C(=NSN1)C=1C=[N+](C=CC1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation the residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The dried organic phases were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography (SiO2, eluent: ethyl acetate/methanol (4:1))
|
Type
|
CUSTOM
|
Details
|
The title compound was crystallized as the oxalate salt from acetone
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |